molecular formula C12H10FNO B1277616 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde CAS No. 883543-88-2

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1277616
CAS No.: 883543-88-2
M. Wt: 203.21 g/mol
InChI Key: AMPNCCBPCSVJER-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

6-fluoro-1-prop-2-enylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h2-4,6-8H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNCCBPCSVJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=C1C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424661
Record name 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-88-2
Record name 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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